
1,2-Dichloro-2-methylpropane
Overview
Description
1,2-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Like many organic compounds, it may interact with various enzymes and proteins within the body, altering their function and potentially leading to various physiological effects .
Mode of Action
It is known that the compound can be synthesized through the reaction of isobutene with chlorine in the presence of a catalyst . This suggests that the compound may undergo similar reactions within the body, potentially leading to the formation of new compounds or the modification of existing ones .
Biochemical Pathways
Given its chemical structure, it may be involved in reactions related to the metabolism of halogenated organic compounds .
Pharmacokinetics
Given its chemical properties, it is likely that the compound is lipophilic and may therefore be readily absorbed and distributed throughout the body .
Result of Action
Like many organic compounds, it may have various physiological effects depending on its concentration and the specific biological context .
Action Environment
The action, efficacy, and stability of 1,2-Dichloro-2-methylpropane may be influenced by various environmental factors. For example, the compound’s reactivity and stability may be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s effects may be influenced by the specific biological environment within the body, including the presence of various enzymes and other biomolecules .
Biological Activity
1,2-Dichloro-2-methylpropane (also known as 1,2-dichloroisobutane) is a chlorinated hydrocarbon with the chemical formula CHCl. This compound exhibits various biological activities, which are critical for understanding its safety, toxicity, and potential applications in environmental and health sciences.
- Molecular Weight : 127.012 g/mol
- CAS Registry Number : 594-37-6
- IUPAC Name : this compound
- Chemical Structure :
Biological Activity Overview
This compound has been studied for its biological effects, particularly in terms of toxicity and environmental impact. Key findings include:
- Toxicity : It has been identified as toxic in various studies, with potential carcinogenic effects noted in animal models. The Ames test indicates it is mutagenic, suggesting a risk for genetic damage .
- Metabolism : The compound undergoes metabolic processes that can lead to the formation of reactive intermediates. These metabolites can interact with cellular macromolecules, leading to cytotoxic effects .
Toxicological Data
The following table summarizes key toxicological data related to this compound:
Parameter | Value |
---|---|
LD50 (oral, rat) | 1.93 g/kg |
Carcinogenicity | Potentially carcinogenic |
Mutagenicity (Ames Test) | Positive |
Biodegradability | Not readily biodegradable |
Case Studies
Several case studies have highlighted the biological implications of exposure to this compound:
- Case Study on Acute Toxicity :
- Environmental Impact Study :
- Human Health Risk Assessment :
The mechanism by which this compound exerts its toxic effects involves several pathways:
- Oxidative Stress : The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- DNA Damage : Metabolites formed during its biotransformation can bind covalently to DNA, resulting in mutations that may lead to cancer.
Scientific Research Applications
Synthesis and Chemical Reactions
1,2-Dichloro-2-methylpropane serves as an important intermediate in the synthesis of various chemicals. It is utilized in:
- Production of Chlorinated Solvents : It acts as a precursor in the manufacturing of solvents like perchloroethylene and trichloroethylene, which are widely used in dry cleaning and degreasing .
- Oxychlorination Reactions : Research indicates that this compound can undergo oxychlorination processes to produce valuable chlorinated products. Studies have shown that under acidic conditions (pH 3.5), it can yield products over extended reaction times .
Environmental Applications
The environmental impact of this compound has been a subject of study due to its potential as a pollutant:
- Soil Fumigant : Historically, it was used as a soil fumigant to control pests and diseases in agricultural settings. However, many of these applications have been discontinued due to health concerns .
- Contaminant Studies : Its presence in environmental samples has been linked to industrial activities, prompting research into its degradation pathways and ecological effects. Studies have indicated that it can be detected in groundwater and soil samples near industrial sites .
Biological Studies
Research has explored the toxicological effects of this compound on biological systems:
- Toxicity Assessments : Animal studies have shown that exposure to this compound can lead to significant health issues, including carcinogenic effects. Notably, long-term studies indicated an increase in tumor incidences in rats exposed to high doses .
- Mechanisms of Action : Investigations into its metabolic pathways reveal that it can lead to the formation of reactive intermediates that may interact with cellular macromolecules, contributing to its toxicity .
Case Study 1: Industrial Exposure
A study conducted on workers in a printing firm revealed a correlation between exposure to cleaning agents containing this compound and increased incidences of bile duct cancer. This prompted regulatory reviews and changes in safety protocols within the industry .
Case Study 2: Environmental Remediation
Research focused on the degradation of this compound in contaminated groundwater has shown promising results using bioremediation techniques. Microbial populations capable of degrading chlorinated hydrocarbons were identified, leading to potential strategies for cleaning contaminated sites .
Q & A
Basic Research Questions
Q. What are the optimal laboratory synthesis methods for 1,2-dichloro-2-methylpropane, and how can purity be ensured?
- Methodological Answer : The compound is commonly synthesized via the reaction of 2-methylpropan-2-ol (tert-butanol) with hydrochloric acid under controlled conditions. Key variables include temperature (maintained at 20–25°C to avoid side reactions) and stoichiometric excess of HCl to drive the reaction to completion . Purification involves fractional distillation due to its boiling point of 107°C . Post-synthesis, gas chromatography (GC) or NMR analysis is recommended to confirm purity (>98% as per industrial standards) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish this compound from structural isomers?
- Methodological Answer : In ¹H NMR, two distinct proton environments are observed:
- A singlet at ~1.6 ppm for the six equivalent methyl (-CH₃) protons.
- A quartet at ~3.6 ppm for the two methylene (-CH₂Cl) protons adjacent to the electronegative chlorine atom .
Integration ratios (6:2 or 3:1) and chemical shifts confirm the structure. ¹³C NMR further resolves the quaternary carbon (C-Cl) at ~70 ppm and methyl carbons at ~25 ppm. Cross-validation with IR spectroscopy (C-Cl stretch at 550–650 cm⁻¹) enhances structural certainty .
Advanced Research Questions
Q. What mechanisms explain the formation of this compound as a byproduct in oxidation reactions of tert-butyl ethers?
- Methodological Answer : Under acidic conditions with chloride ions, tert-butyl ethers undergo oxidation via radical intermediates. Chloride acts as a nucleophile, attacking carbocation intermediates formed during ether cleavage. For example, in the presence of Cl⁻ and H⁺, 2-chloro-2-methylpropane forms via SN1 or SN2 pathways, depending on steric hindrance and solvent polarity. Kinetic studies using in situ Raman spectroscopy can track reaction progress, while GC-MS identifies byproducts .
Q. How should researchers design toxicological studies to evaluate the health risks of this compound?
- Methodological Answer : Follow EPA/ATSDR frameworks for hazard identification:
- In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models (subchronic exposure at 50–200 mg/kg/day) assess acute toxicity .
- Dose-response relationships are analyzed using benchmark dose modeling (BMD) software.
- Epidemiological data from occupational exposures (e.g., solvent manufacturing workers) are cross-referenced with in silico QSAR predictions for carcinogenicity .
Q. How can contradictory data on the compound’s reactivity in substitution reactions be resolved?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., SN1 vs. SN2 dominance) arise from solvent polarity and steric effects. For example:
- In polar aprotic solvents (DMF), SN2 mechanisms prevail, yielding inversion of configuration.
- In polar protic solvents (ethanol), steric hindrance at the tertiary carbon favors SN1 pathways.
Kinetic isotope effect (KIE) studies and computational modeling (DFT) clarify mechanistic pathways. Contradictory literature should be evaluated using meta-analysis frameworks, prioritizing peer-reviewed studies with controlled conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of explosion-proof equipment (per NFPA guidelines) due to its low flash point (15°C) .
- Grounding containers to prevent static discharge .
- Personal protective equipment (PPE): Nitrile gloves, face shields, and fume hoods with >100 ft/min airflow.
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Properties
IUPAC Name |
1,2-dichloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPNDCHKFIHPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870661 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-37-6, 27177-44-2 | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, dichloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DICHLORO-2-METHYLPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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